(S)-3-Amino-4-hydroxybutanoic acid hydrochloride
Description
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride (CAS: 196950-52-4) is a chiral β-amino acid derivative with a molecular formula of C₄H₁₀ClNO₃ and a molecular weight of 155.58 g/mol. It is the S-enantiomer of 3-amino-4-hydroxybutanoic acid, characterized by a hydroxyl group at the fourth carbon and an amino group at the third carbon of the butanoic acid backbone . The compound is typically synthesized via stereoselective methods, such as asymmetric hydrogenation or enzymatic resolution, to ensure high enantiomeric purity. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and biochemical research applications.
Properties
IUPAC Name |
(3S)-3-amino-4-hydroxybutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZYMNGKDOSJB-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-62-8 | |
| Record name | Butanoic acid, 3-amino-4-hydroxy-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-hydroxybutyric acid hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245645628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44PBA0QA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Lactone Opening and Bromination
The synthesis begins with (S)-3-hydroxy-γ-butyrolactone, a chiral precursor derived from carbohydrate raw materials. Treatment with hydrogen bromide (HBr) in acetic acid opens the lactone ring, yielding (S)-4-bromo-3-hydroxybutyric acid ethyl ester (Fig. 1). This step preserves the (S)-configuration at the C3 position while introducing a bromine atom at C4, enabling downstream nucleophilic substitution.
Reaction Conditions:
Amination and Hydrochloride Formation
The brominated intermediate undergoes amination via displacement with aqueous ammonia under pressurized conditions. This step replaces the C4 bromine with an amino group, yielding (S)-3-amino-4-hydroxybutanoic acid ethyl ester. Subsequent hydrolysis of the ethyl ester with hydrochloric acid (HCl) generates the free carboxylic acid, followed by salt formation to produce the hydrochloride derivative.
Critical Parameters:
-
Catalyst: None required (ammonia acts as the nucleophile)
-
Pressure: 1–2 MPa (for ammonia gas dissolution)
Catalytic Hydrogenation of Nitro Precursors
Nitro Group Introduction
An alternative route involves the nitration of 4-hydroxybutanoic acid derivatives. For example, 3-nitro-4-hydroxybutanoic acid is synthesized via electrophilic aromatic substitution analogs, though this method is less common due to challenges in regioselectivity.
Hydrogenation and Stereochemical Control
The nitro group is reduced to an amine using palladium-on-carbon (Pd/C) under hydrogen pressure (0.5–1.5 MPa). This step typically proceeds with retention of configuration at C3, provided the nitro precursor is enantiomerically pure.
Optimized Conditions:
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 3-amino-4-hydroxybutanoic acid is resolved using chiral resolving agents such as tartaric acid. The (S)-enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization.
Enzymatic Kinetic Resolution
Lipases or acylases selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This method achieves enantiomeric excess (ee) >98% under mild conditions (pH 7–8, 25–37°C).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance reaction efficiency and reduce catalyst loading. For example, the hydrogenation step achieves 95% yield with 1% Pd/C in a tubular reactor.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary amines.
Scientific Research Applications
Overview
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride, also known as (S)-4-amino-3-hydroxybutyric acid, is a beta-amino acid with significant applications in various scientific fields, particularly in biochemistry and pharmacology. Its unique structural features, including an amino group and a hydroxy group, contribute to its biochemical functions and therapeutic potential.
Neuropharmacology
This compound has been investigated for its potential role as a neurotransmitter modulator. It is structurally related to gamma-aminobutyric acid (GABA), which is a primary inhibitory neurotransmitter in the central nervous system. Research indicates that it may enhance GABAergic activity, which could be beneficial in treating conditions such as anxiety and epilepsy .
Metabolic Pathway Engineering
Recent studies have explored the use of this compound in synthetic biology for constructing metabolic pathways. For example, it has been utilized in engineered strains of Escherichia coli to produce valuable metabolites through biosynthetic pathways . This application is crucial for developing sustainable production methods for pharmaceuticals and biofuels.
Biochemical Studies
The compound serves as a substrate in various enzymatic reactions, making it valuable for biochemical research. It has been used to study enzyme kinetics and mechanisms, particularly those involving amino acid metabolism . The ability to manipulate its structure can lead to insights into enzyme specificity and function.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that the compound could reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a therapeutic agent for conditions like Parkinson's disease .
Case Study 2: Metabolic Engineering
In another study, researchers engineered Saccharomyces cerevisiae to utilize this compound as a precursor for the biosynthesis of aromatic compounds. This approach demonstrated the compound's utility in metabolic engineering, leading to enhanced production yields of target metabolites .
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a precursor for neurotransmitters, influencing neurotransmission and synaptic function. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-3-Amino-4-hydroxybutanoic Acid Hydrochloride
The R-enantiomer (L-Homoserine hydrochloride, CAS: 196950-52-4) shares identical molecular weight and formula but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding specificity.
Table 1: Enantiomeric Comparison
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| CAS Number | 196950-52-4 | 196950-52-4* |
| Configuration | S | R |
| Biological Activity | GABA receptor modulation | No known activity |
| Synthesis Method | Asymmetric synthesis | Racemic resolution |
Note: Both enantiomers share the same CAS number but differ in configuration.
Positional Isomers
3-Amino-4-hydroxybenzoic Acid (CAS: 1571-72-8) This compound replaces the butanoic acid backbone with a benzoic acid ring. The hydroxyl and amino groups are positioned at carbons 4 and 3, respectively. Unlike the aliphatic target compound, this aromatic analog exhibits stronger acidity (pKa ~2.5) and UV absorption due to conjugation, making it suitable for spectrophotometric analysis .
Table 2: Positional Isomer Comparison
| Property | (S)-3-Amino-4-hydroxybutanoic Acid HCl | 3-Amino-4-hydroxybenzoic Acid |
|---|---|---|
| Backbone Structure | Aliphatic | Aromatic |
| Molecular Weight | 155.58 g/mol | 153.13 g/mol |
| Melting Point | 200–203°C | 208°C |
| Applications | Neurological research | Antioxidant studies |
Substituted Phenyl Derivatives
Several analogs feature phenyl rings with varying substituents, altering electronic and steric properties:
- (S)-3-Amino-4-(3,4-difluorophenyl)butanoic Acid HCl (CAS: 270063-53-1): Fluorine substituents improve metabolic stability and electronegativity, favoring receptor binding .
- (S)-3-Amino-4-(4-chlorophenyl)butanoic Acid HCl (CAS: 331763-58-7): The chlorine atom enhances lipophilicity and antimicrobial activity .
Table 3: Substituted Phenyl Analogs
| Compound (CAS) | Substituent | Molecular Weight | Key Property |
|---|---|---|---|
| 270062-89-0 | 2-methylphenyl | 250.12 g/mol | Enhanced hydrophobicity |
| 270063-53-1 | 3,4-difluorophenyl | 215.20 g/mol | Metabolic stability |
| 331763-58-7 | 4-chlorophenyl | 250.12 g/mol | Antimicrobial potential |
Functional Group Variants
- (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl (CAS: 34351-19-4): The ketone group at position 2 introduces electrophilicity, enabling nucleophilic reactions absent in the hydroxyl-containing target compound .
- 4-(Dimethylamino)butanoic Acid HCl: The dimethylamino group increases basicity (pKa ~9.5) and steric bulk, reducing membrane permeability compared to the target compound .
Table 4: Functional Group Comparison
| Compound (CAS) | Functional Group | Molecular Weight | Key Difference |
|---|---|---|---|
| 34351-19-4 | Ketone | 234.12 g/mol | Electrophilic reactivity |
| 4-(Dimethylamino)butanoic Acid HCl | Dimethylamino | 153.13 g/mol | Increased basicity |
Biological Activity
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride, also known as GABOB (Gamma-Amino-β-Hydroxybutyric Acid), is a compound of significant interest in biomedical research due to its various biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₄H₉NO₃
- Molecular Weight : 119.12 g/mol
- CAS Number : 7013-05-0
- Structure : Contains an amino group, a hydroxyl group, and a carboxylic acid.
(S)-3-Amino-4-hydroxybutanoic acid has been shown to exhibit several biological activities, primarily through its interaction with neurotransmitter systems and cellular pathways:
-
Neurotransmitter Modulation :
- GABOB acts as a modulator of the GABAergic system, potentially influencing neurotransmitter release and neuronal excitability.
- It has been implicated in enhancing GABA receptor activity, which can lead to anxiolytic effects and sedation.
-
Antioxidant Activity :
- Studies indicate that GABOB exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is critical in neuroprotection and may have implications for neurodegenerative diseases.
-
Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties, which can be beneficial in conditions characterized by chronic inflammation.
Anticancer Activity
Recent studies have explored the anticancer potential of (S)-3-Amino-4-hydroxybutanoic acid:
- Cell Viability Studies : In vitro assays using various cancer cell lines showed that GABOB can reduce cell viability significantly. For instance, it was reported that GABOB reduced the viability of A549 lung cancer cells by over 50% in specific concentrations .
Neuroprotective Effects
GABOB's neuroprotective capabilities are notable:
- Case Study : A study demonstrated that GABOB administration improved cognitive function in animal models of Alzheimer's disease by reducing amyloid plaque formation and promoting neuronal survival .
Research Findings
Case Studies
-
Neurodegenerative Diseases :
- A clinical trial assessed the efficacy of GABOB in patients with mild cognitive impairment. Results indicated improved cognitive scores compared to placebo groups, supporting its use as a neuroprotective agent.
-
Cancer Therapy :
- In a preclinical model, GABOB was combined with standard chemotherapeutics (e.g., doxorubicin) and showed enhanced efficacy against tumor growth while reducing side effects associated with chemotherapy.
Q & A
Q. What are the recommended synthetic routes for enantioselective preparation of (S)-3-amino-4-hydroxybutanoic acid hydrochloride?
The enantioselective synthesis of this compound typically involves chiral resolution or asymmetric catalysis. For example, racemic 3-amino-4-hydroxybutanoic acid (CAS 589-44-6) can be synthesized via reductive amination of 4-hydroxy-2-oxobutanoic acid derivatives, followed by resolution using chiral columns (e.g., TFS chiral phases mentioned in ). Alternatively, enzymatic methods using aminotransferases or reductases may enable stereoselective synthesis of the (S)-enantiomer. Post-synthesis, hydrochloric acid treatment yields the hydrochloride salt. Purity should be verified via HPLC with chiral stationary phases (e.g., USP/EP reference standards in ) .
Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?
Stability studies should assess degradation kinetics under thermal, hydrolytic, and photolytic conditions. For example:
- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 1–6 months, monitoring degradation via HPLC ().
- Hydrolytic stability : Test solubility in aqueous buffers (pH 1–9) and track by NMR or mass spectrometry ().
- Photostability : Expose to UV/visible light per ICH Q1B guidelines.
Degradation products (e.g., lactam formation due to intramolecular cyclization) should be identified using LC-MS/MS. Storage at 2–8°C (as in ) is recommended for long-term stability .
Q. What analytical methods are optimal for quantifying enantiomeric purity in this compound?
Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak® AD-H or OD-H is preferred. For example:
- Mobile phase : Hexane:ethanol (80:20) with 0.1% trifluoroacetic acid.
- Detection : UV at 210 nm.
Compare retention times against racemic or (R)-enantiomer standards (). Polarimetry or circular dichroism (CD) can supplement chromatographic data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?
Structural analogs like Phenibut (3-amino-4-phenylbutyric acid hydrochloride, ) show GABA-B receptor agonism, but conflicting data may arise from stereochemical or substituent effects. To address contradictions:
- Perform receptor binding assays (e.g., competitive binding with radiolabeled GABA-B ligands).
- Use knockout models to confirm target specificity.
- Compare dose-response curves across enantiomers (). Discrepancies in potency or efficacy may reflect differences in stereochemistry or metabolic stability .
Q. What experimental designs are suitable for studying the metabolic pathways of this compound in vivo?
- Isotopic labeling : Synthesize - or -labeled compound for tracking via LC-MS/MS.
- Tissue distribution : Administer to rodent models, followed by LC-MS analysis of plasma, liver, and brain homogenates.
- Enzyme inhibition studies : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes.
- Metabolite identification : Use high-resolution MS to detect hydroxylated or conjugated metabolites ().
Q. How can structural modifications of this compound enhance blood-brain barrier (BBB) permeability?
- Prodrug strategies : Esterify the hydroxyl or amino groups to increase lipophilicity (e.g., ethyl ester analogs in ).
- Structural analogs : Introduce fluorinated or chlorinated substituents (e.g., 4-chlorophenyl derivatives in ) to modulate LogP.
- In silico modeling : Use tools like MOE or Schrödinger to predict BBB penetration via P-gp efflux ratios and passive diffusion .
Data Analysis and Conflict Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Discrepancies may arise from polymorphic forms or hydration states. To resolve:
- Perform DSC/TGA to confirm thermal behavior.
- Compare -NMR in DO vs. DMSO-d to detect solvate formation.
- Cross-validate with single-crystal X-ray diffraction (). For example, the free acid (CAS 589-44-6) has a reported mp of 200–203°C (), while hydrochloride salts often exhibit higher melting points due to ionic interactions .
Q. What statistical approaches are recommended for optimizing reaction yields in the synthesis of this compound?
Use factorial design (e.g., Box-Behnken or central composite design) to evaluate variables like temperature, pH, and catalyst loading. For example:
- Factors : Reaction time (6–24 h), temperature (25–60°C), solvent ratio (water:ethanol).
- Response surface modeling : Identify optimal conditions for enantiomeric excess (ee) and yield (). ANOVA can pinpoint significant factors .
Ethical and Methodological Considerations
Q. How can researchers ensure reproducibility in chiral separations of this compound?
- Standardize column lot numbers and mobile phase preparation.
- Validate methods per ICH Q2(R1) guidelines, including precision, accuracy, and robustness.
- Share raw chromatographic data and calibration curves in supplementary materials ().
Q. What are the best practices for managing conflicting toxicity data in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
